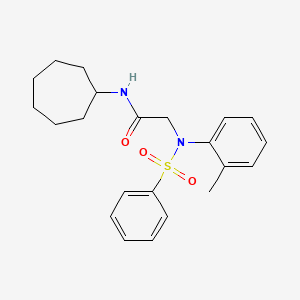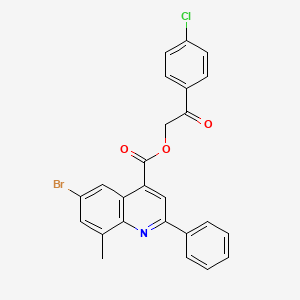
Disodium; phosphoramidon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium phosphoramidon is a compound known for its role as a potent inhibitor of metalloproteinases, particularly thermolysin and other zinc-dependent proteases . It is a microbial metabolite produced by Streptomyces tanashiensis and is widely used in biochemical research due to its ability to inhibit enzymes involved in various physiological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Disodium phosphoramidon can be synthesized through the reaction of N-(α-rhamnopyranosyloxyhydroxyphosphinyl)-L-leucyl-L-tryptophan with disodium salts under controlled conditions . The compound is soluble in water, methanol, and dimethyl sulfoxide (DMSO), but less soluble in ethanol and ethyl acetate .
Industrial Production Methods: Industrial production of disodium phosphoramidon involves fermentation processes using Streptomyces tanashiensis. The fermentation broth is then subjected to extraction and purification processes to isolate the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Disodium phosphoramidon primarily undergoes hydrolysis and complexation reactions. It is known to inhibit metalloproteinases by binding to the active site of the enzyme, thereby preventing substrate access .
Common Reagents and Conditions: The compound is stable under acidic and neutral conditions but may degrade under strongly basic conditions. Common reagents used in its reactions include water, methanol, and DMSO .
Major Products Formed: The hydrolysis of disodium phosphoramidon yields phosphoryl-L-leucyl-L-tryptophan, which retains inhibitory activity against metalloproteinases .
Wissenschaftliche Forschungsanwendungen
Disodium phosphoramidon has a wide range of applications in scientific research:
Wirkmechanismus
Disodium phosphoramidon exerts its effects by binding to the active site of metalloproteinases, particularly thermolysin, and inhibiting their activity . The compound interacts with the zinc ion in the enzyme’s active site, preventing the enzyme from catalyzing the hydrolysis of peptide bonds . This inhibition leads to a decrease in the activity of the enzyme and subsequent physiological effects .
Vergleich Mit ähnlichen Verbindungen
Bestatin: Another potent inhibitor of aminopeptidases and metalloproteinases.
Leupeptin: A protease inhibitor that targets serine and cysteine proteases.
Pepstatin: An inhibitor of aspartic proteases.
Uniqueness: Disodium phosphoramidon is unique in its ability to specifically inhibit zinc-dependent metalloproteinases, making it a valuable tool in research involving these enzymes . Its specificity and potency distinguish it from other protease inhibitors .
Eigenschaften
Molekularformel |
C23H34N3Na2O10P |
|---|---|
Molekulargewicht |
589.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[hydroxy-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphosphoryl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid;sodiosodium |
InChI |
InChI=1S/C23H34N3O10P.2Na/c1-11(2)8-16(26-37(33,34)36-23-20(29)19(28)18(27)12(3)35-23)21(30)25-17(22(31)32)9-13-10-24-15-7-5-4-6-14(13)15;;/h4-7,10-12,16-20,23-24,27-29H,8-9H2,1-3H3,(H,25,30)(H,31,32)(H2,26,33,34);;/t12-,16-,17-,18-,19+,20+,23-;;/m0../s1 |
InChI-Schlüssel |
FJGLTVKFHSZNQE-ODIUWQMJSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OP(=O)(N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)O)O)O)O.[Na][Na] |
Kanonische SMILES |
CC1C(C(C(C(O1)OP(=O)(NC(CC(C)C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)O)O)O)O.[Na][Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12462303.png)
![2-(4-Fluorophenyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B12462308.png)


![{[1-(4-Amino-2-oxopyrimidin-1-YL)-3-hydroxypropan-2-YL]oxy}methyl(3-(hexadecyloxy)propoxy)phosphinic acid](/img/structure/B12462328.png)
![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-(8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12462336.png)

![2-[(2-Methylprop-2-en-1-yl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B12462350.png)
![3-{5-[2-(4-Chlorophenyl)-2-oxoethyl]-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl}propanoic acid](/img/structure/B12462358.png)
![2-[(phenylcarbamothioyl)amino]-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B12462361.png)
![N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12462369.png)
![N-[2-(3-chlorophenyl)ethyl]-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanamide](/img/structure/B12462371.png)
![N-(2,4-dimethylphenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12462375.png)
